molecular formula C12H17IO B8412308 6-(4-Hydroxyphenyl)hexyl iodide

6-(4-Hydroxyphenyl)hexyl iodide

Cat. No. B8412308
M. Wt: 304.17 g/mol
InChI Key: ZSOUGLKBPPCQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04093736

Procedure details

A solution of 68 g. (0.25 mole) of 6-(4-methoxyphenyl)hexyl bromide in 500 ml. of glacial acetic acid was treated with 200 ml. of 50% aqueous hydriodic acid. The reaction was boiled at reflux for 5 hours. During the reflux period the condenser was removed briefly from time to time to allow methyl iodide to escape. The reaction was evaporated to dryness in vacuo. The residue was partitioned between water and ether. The organic phase was washed with water, then with dilute sodium thiosulfate until the iodine color was gone. The clear organic solution was evaporated in vacuo in a warm water bath to give a clear oil, 70 g. (92%) of 6-(4-hydroxyphenyl)hexyl iodide, which crystallized slowly after several days at room temperature.
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]Br)=[CH:5][CH:4]=1.[IH:16]>C(O)(=O)C>[OH:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][I:16])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0.25 mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CCCCCCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
During the reflux period the condenser was removed briefly from time to time
CUSTOM
Type
CUSTOM
Details
The reaction was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and ether
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
The clear organic solution was evaporated in vacuo in a warm water bath
CUSTOM
Type
CUSTOM
Details
to give a clear oil, 70 g
CUSTOM
Type
CUSTOM
Details
(92%) of 6-(4-hydroxyphenyl)hexyl iodide, which crystallized slowly after several days at room temperature

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)CCCCCCI

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.